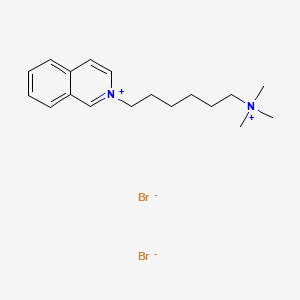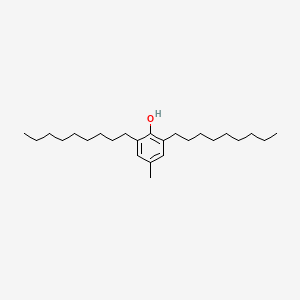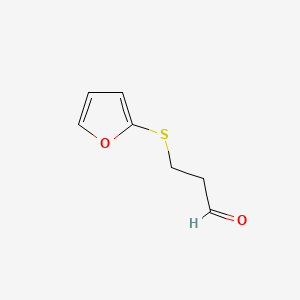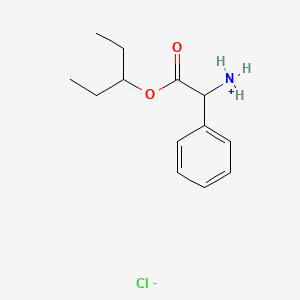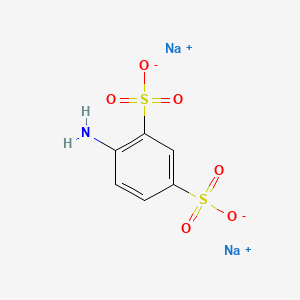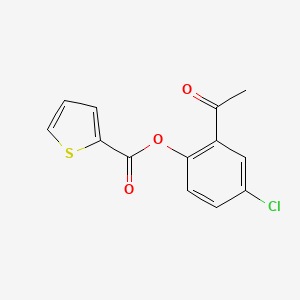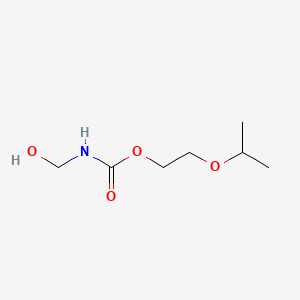
1-Bromo-5-ethoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-ethoxynaphthalene is an organic compound with the molecular formula C12H11BrO. It is a brominated derivative of naphthalene, characterized by the presence of a bromine atom at the first position and an ethoxy group at the fifth position on the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
1-Bromo-5-ethoxynaphthalene can be synthesized through the bromination of 5-ethoxynaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or methylene chloride (CH2Cl2). The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Analyse Chemischer Reaktionen
1-Bromo-5-ethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common reagents used in these reactions include bromine, cyanide salts, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-ethoxynaphthalene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions involving brominated compounds.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-5-ethoxynaphthalene involves its interaction with molecular targets through its bromine and ethoxy functional groups. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy group can undergo nucleophilic attack. These interactions can affect various molecular pathways and processes, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-ethoxynaphthalene can be compared with other brominated naphthalene derivatives such as:
1-Bromonaphthalene: Lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.
2-Bromonaphthalene: Has the bromine atom at the second position, leading to different reactivity and applications.
1,5-Dibromonaphthalene: Contains two bromine atoms, increasing its reactivity in electrophilic substitution reactions.
The presence of the ethoxy group in this compound makes it unique and provides additional functionalization options compared to its analogs .
Eigenschaften
CAS-Nummer |
69859-52-5 |
|---|---|
Molekularformel |
C12H11BrO |
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
1-bromo-5-ethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,2H2,1H3 |
InChI-Schlüssel |
PXBOXQDUTZSAOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


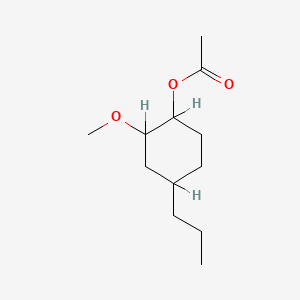
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
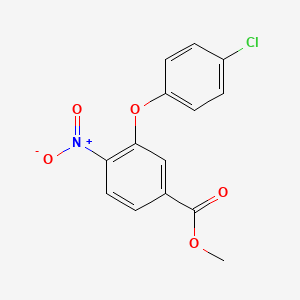
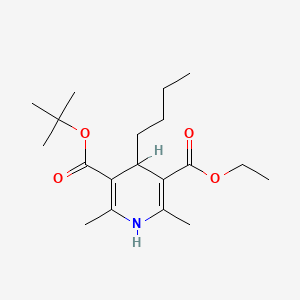
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)

